Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
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Overview
Description
Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate typically involves the bromination of 6-hydroxypyrimidine-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 6-hydroxypyrimidine-4-carboxylate.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 6-hydroxypyrimidine-4-carboxylate.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- Methyl 5-chloro-6-hydroxypyrimidine-4-carboxylate
- Methyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate
- Methyl 5-iodo-6-hydroxypyrimidine-4-carboxylate
Comparison: Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C6H5BrN2O3 |
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Molecular Weight |
233.02 g/mol |
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6(11)4-3(7)5(10)9-2-8-4/h2H,1H3,(H,8,9,10) |
InChI Key |
PDZKPENAXLQQFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC=N1)Br |
Origin of Product |
United States |
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